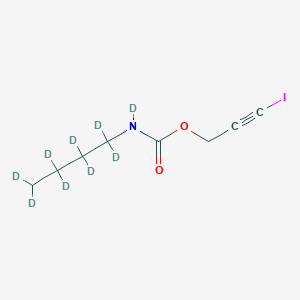

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a synthetic compound that belongs to the family of carbamate esters. It is characterized by the presence of an iodine atom, a propynyl group, and multiple deuterium atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate typically involves the following steps:

Preparation of 3-iodoprop-2-yn-1-ol: This can be achieved by the iodination of propargyl alcohol using iodine and a suitable oxidizing agent.

Formation of the Carbamate: The 3-iodoprop-2-yn-1-ol is then reacted with N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamic acid chloride in the presence of a base such as triethylamine to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The propynyl group can be oxidized to form different products.

Reduction Reactions: The carbamate group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Aplicaciones Científicas De Investigación

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized as a preservative in paints, coatings, and other consumer products.

Mecanismo De Acción

The mechanism of action of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and proteins involved in fungal and microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

3-iodoprop-2-yn-1-yl butylcarbamate: A closely related compound with similar structural features and applications.

Iodopropynyl butylcarbamate: Another similar compound used as a preservative and fungicide.

Uniqueness

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is unique due to the presence of multiple deuterium atoms, which can enhance its stability and alter its biological activity compared to non-deuterated analogs.

Actividad Biológica

3-Iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a halogenated unsaturated carbamate compound that has garnered interest for its biological properties. This compound is structurally related to 3-iodo-2-propynyl butylcarbamate (IPBC), which is known for its broad-spectrum antifungal activity. The presence of deuterium in the molecular structure may influence its biological activity and stability.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features:

- An iodo group that enhances its antimicrobial properties.

- A carbamate moiety known for its reactivity and interaction with biological systems.

Antifungal Activity

Research indicates that 3-iodoprop-2-ynyl compounds exhibit significant antifungal properties. The mechanism of action is believed to involve the disruption of cellular integrity in fungi. Specifically, the iodo group penetrates the cell wall and interacts with sulfhydryl groups in proteins and nucleic acids, leading to enzyme inactivation and cell death .

Table 1: Summary of Antifungal Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Disruption of cell membrane integrity |

| Aspergillus niger | 1.0 µg/mL | Inhibition of protein synthesis |

| Trichoderma spp. | 0.25 µg/mL | Interaction with nucleic acids |

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. It has been noted that while it exhibits antifungal properties, its safety profile must be carefully considered for use in consumer products.

Table 2: Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | >2000 mg/kg | |

| Dermal LD50 (rabbit) | >2000 mg/kg | |

| Eye Irritation | Moderate |

Case Study 1: Efficacy Against Fungal Infections

In a controlled study involving Candida albicans, a concentration of 0.5 µg/mL was sufficient to inhibit growth completely. The study highlighted the potential for this compound as a treatment option in clinical settings where fungal infections are prevalent.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on IPBC derivatives indicated that while they are effective fungicides, their degradation products must be monitored to prevent ecological disturbances. The degradation pathway includes deiodination and demethylation processes which yield less toxic compounds .

Propiedades

IUPAC Name |

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVKGNFXHOCQV-UJGQRPILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.